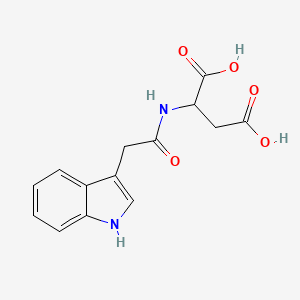

Indole-3-acetyl-DL-aspartic acid

Description

Significance of Indole-3-acetyl-DL-aspartic acid in Biological Systems Research

Indole-3-acetyl-aspartic acid is a pivotal molecule in the study of plant growth and development, primarily recognized for its role in the intricate regulation of auxin homeostasis. nih.gov Auxins, with indole-3-acetic acid (IAA) being the most prominent, are essential for numerous developmental processes, including cell division and elongation, vascular tissue development, and the formation of roots and shoots. nih.gov However, the concentration of free, active IAA is tightly controlled, often constituting only up to 25% of the total IAA pool within a plant, depending on the tissue and species. nih.govresearchgate.net The majority of IAA exists in conjugated forms, primarily as low molecular weight amide or ester-linked molecules. nih.govresearchgate.net

Indole-3-acetyl-aspartic acid, an amide conjugate, is one of the most predominant forms found in many plant species, including peas and soybeans. ebi.ac.uknih.govfrontiersin.org Its significance stems from several key functions:

Auxin Storage and Homeostasis: Auxin conjugates like IAA-Asp are considered storage forms of IAA. nih.govresearchgate.net The synthesis of these conjugates is a primary mechanism for inactivating excess IAA, thereby maintaining hormonal balance. ebi.ac.uk This process is reversible, as enzymes known as auxin conjugate hydrolases can release free IAA from these storage forms when needed. nih.govresearchgate.netrice.edu

Role in Plant Development: The regulation of auxin levels through conjugation is linked to specific developmental traits. Research suggests a connection between the evolution of auxin conjugates and the development of the embryo, shoot, and vasculature in land plants. nih.govresearchgate.net For instance, higher levels of IAA-aspartic acid have been observed in difficult-to-root genotypes of certain plants, indicating that IAA metabolism plays a critical role in processes like adventitious root formation. ebi.ac.uk

Involvement in Plant-Pathogen Interactions: Recent studies have uncovered a fascinating role for IAA-aspartic acid in plant disease. Evidence shows that some fungal and bacterial pathogens can manipulate the host plant's auxin metabolism to increase the production of IAA-Asp. nih.gov This accumulation of conjugated auxin appears to promote disease development by regulating the transcription of the pathogen's virulence genes, highlighting a novel mechanism of plant susceptibility. nih.gov

Response to Abiotic Stress: The synthesis of IAA-amino acid conjugates is also a part of the plant's response to environmental challenges. ebi.ac.uk Studies have indicated that indole-3-acetyl-aspartate is involved in plant responses to cadmium and salt stress. ebi.ac.uk

Historical Context of Auxin Conjugate Research and this compound

The investigation of auxin conjugates dates back to the mid-20th century. A foundational discovery was made in 1955 by Andreae and Good, who identified indole-3-acetyl-aspartic acid as the major product formed after applying IAA to pea seedlings. nih.govnih.gov This early work established several key principles: that only biologically active auxins formed conjugates, and that the rate of conjugation increased with the duration of auxin treatment. nih.gov

Following this initial discovery, research expanded to identify other amino acid conjugates of IAA in various plant tissues, often found naturally without the external application of auxins. nih.gov A significant leap in understanding the molecular basis of this process came with the identification of the GRETCHEN HAGEN 3 (GH3) gene family in soybean. nih.gov These genes encode acyl acid amido synthetases, the enzymes responsible for catalyzing the synthesis of IAA-amino acid conjugates. nih.govebi.ac.ukfrontiersin.org

Subsequent research, particularly through the analysis of mutants in plants like Arabidopsis thaliana, has been crucial for elucidating the function of these conjugates and the enzymes that synthesize and hydrolyze them. nih.govresearchgate.netrice.edu For example, the isolation of mutants resistant to certain IAA-amino acid conjugates led to the discovery of the specific hydrolase enzymes that release free IAA. rice.edurice.edu This genetic approach has been instrumental in distinguishing the roles of auxin precursors from the active hormone and in unraveling the complex pathways of auxin metabolism and its impact on plant development and defense. rice.edunih.gov

Research Data & Compound Information

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | nih.gov |

| Molecular Formula | C₁₄H₁₄N₂O₅ | nih.govbiosynth.com |

| Molecular Weight | 290.27 g/mol | nih.govbiosynth.com |

| CAS Number | 32449-99-3 | nih.gov |

| Melting Point | 164.5 °C | nih.govbiosynth.com |

| Physical Description | Solid | nih.gov |

Key Research Findings on Indole-3-acetyl-aspartic acid

| Research Focus | Key Finding | Organism Studied | Reference |

| Initial Discovery | Identified as the major metabolite formed after exogenous IAA application. | Pea (Pisum sativum) | nih.govnih.gov |

| Natural Occurrence | Isolated and quantified from seeds, accounting for half of the total IAA. | Soybean (Glycine max) | nih.gov |

| Enzymatic Synthesis | GH3 gene family enzymes catalyze the conjugation of IAA to amino acids like aspartate. | Arabidopsis thaliana, Pea (Pisum sativum) | nih.govebi.ac.uk |

| Biological Activity | Stimulated elongation in coleoptile sections and growth in tissue cultures. | Oat (Avena sativa), Soybean (Glycine max) | nih.gov |

| Role in Pathogenesis | Pathogens hijack host metabolism to produce IAA-Asp, which promotes virulence. | Arabidopsis thaliana, Botrytis cinerea, Pseudomonas syringae | nih.gov |

| Abiotic Stress | Implicated in plant responses to cadmium and salt stress. | Pea (Pisum sativum) | ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405294 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32449-99-3, 2456-73-7 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164.5 °C | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Indole 3 Acetyl Dl Aspartic Acid

Precursor Compounds and Initial Transformations

The journey to Indole-3-acetyl-DL-aspartic acid begins with the synthesis of its direct and indirect precursors. Indole-3-acetic acid (IAA), the most abundant natural auxin, serves as the immediate precursor for conjugation, while the amino acid Tryptophan is the primary building block for IAA itself.

Indole-3-acetic acid (IAA) as a Primary Precursor for Conjugation

Indole-3-acetic acid (IAA) is a pivotal plant hormone that governs a vast array of growth and developmental processes. nih.gov The cellular concentration of free, active IAA is tightly regulated, in part, through its conjugation to various molecules, including amino acids. nih.gov This process of conjugation serves multiple purposes, such as storage, transport, and irreversible inactivation of the hormone. wustl.eduresearchgate.net The formation of this compound is a prime example of this metabolic strategy, where IAA is conjugated with the amino acid aspartic acid. cdnsciencepub.com This particular conjugate, IAA-Asp, is generally considered a product destined for catabolism or degradation, as it is not readily hydrolyzed back to free IAA. nih.govresearchgate.net The synthesis of IAA conjugates is a critical mechanism for maintaining auxin homeostasis, ensuring that the levels of active IAA are appropriate for the developmental stage and environmental conditions of the plant. wustl.eduresearchgate.net

Tryptophan as a Precursor for Indole-3-acetic acid Biosynthesis

The IPyA pathway is recognized as the principal route for IAA synthesis in many plant species. nih.gov This pathway involves the conversion of tryptophan to indole-3-pyruvate by tryptophan aminotransferases (TAA) and subsequently to indole-3-acetaldehyde (IAAld) by YUCCA (YUC) flavin monooxygenases, which is then oxidized to IAA. pnas.org The other pathways, while also contributing to IAA production, may be more prominent in specific tissues or under particular conditions. nih.gov The intricate network of these biosynthetic pathways ensures a steady supply of IAA, which can then be used for various physiological processes or be directed towards conjugation pathways, including the formation of this compound. nih.govmdpi.com

Conjugation Mechanisms and Enzymes

The formation of this compound from IAA and aspartic acid is not a spontaneous process but is catalyzed by a specific family of enzymes. These enzymes play a crucial role in regulating the levels of active auxins within the plant.

Role of Indole-3-acetic acid-Amino Acid Conjugation in Plants

The conjugation of Indole-3-acetic acid (IAA) with amino acids is a fundamental mechanism for controlling auxin activity in plants. nih.govwustl.edu These conjugates can be broadly categorized into two groups based on their metabolic fate. Some conjugates, such as those with alanine (B10760859) and leucine, are considered storage forms that can be hydrolyzed by enzymes to release free, active IAA when needed. nih.gov In contrast, conjugates with other amino acids, notably aspartic acid and glutamic acid, are generally viewed as being targeted for degradation, effectively removing them from the active auxin pool. nih.govresearchgate.net This differential fate of IAA-amino acid conjugates allows for a sophisticated regulation of auxin homeostasis. researchgate.net The formation of IAA-Asp, in particular, represents a significant pathway for the irreversible inactivation of IAA, playing a role in processes such as disease development where pathogens can manipulate the host's auxin metabolism. nih.gov

Gretchen Hagen 3 (GH3) Acyl Acid Amido Synthetases in Conjugate Formation

The enzymatic synthesis of IAA-amino acid conjugates is primarily carried out by a family of enzymes known as Gretchen Hagen 3 (GH3) acyl acid amido synthetases. nih.govwustl.edu These enzymes are found across the plant kingdom and play a pivotal role in maintaining hormone balance. encyclopedia.pub The GH3 family is diverse, with different members exhibiting specificity for various acyl acid substrates, including auxins like IAA, jasmonic acid, and salicylic (B10762653) acid. researchgate.netnih.gov Within the GH3 family, a specific group of these enzymes, classified as Group II GH3s in Arabidopsis, function as IAA-amido synthetases. encyclopedia.pub These enzymes catalyze the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, such as aspartate. encyclopedia.pub The expression of GH3 genes is often induced by auxin itself, creating a negative feedback loop that helps to maintain appropriate levels of the active hormone. oup.com

ATP-Dependent Reaction Pathways in Conjugation

The conjugation of IAA with amino acids by GH3 enzymes is an energy-dependent process that requires adenosine (B11128) triphosphate (ATP). wustl.edunih.gov The reaction proceeds through a "Bi Uni Uni Bi Ping Pong" kinetic mechanism. encyclopedia.pubnih.gov In the initial step, ATP and IAA bind to the enzyme. nih.gov This is followed by the formation of an adenylated IAA intermediate (IAA-AMP) and the release of pyrophosphate (PPi). encyclopedia.pubnih.gov In the second half of the reaction, the amino acid substrate, such as aspartate, binds to the enzyme-intermediate complex. nih.gov The amino acid then attacks the IAA-AMP intermediate, leading to the formation of the IAA-amino acid conjugate (e.g., IAA-Asp) and the release of adenosine monophosphate (AMP). nih.gov This two-step mechanism, which involves the activation of the carboxyl group of IAA by adenylation, is a common strategy in biological systems for driving energetically unfavorable reactions. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme/Enzyme Family | Precursor(s) | Product(s) | Pathway |

| Tryptophan Aminotransferases (TAA) | Tryptophan | Indole-3-pyruvic acid | IAA Biosynthesis (IPyA pathway) |

| YUCCA (YUC) Flavin Monooxygenases | Indole-3-pyruvic acid | Indole-3-acetaldehyde | IAA Biosynthesis (IPyA pathway) |

| Gretchen Hagen 3 (GH3) Acyl Acid Amido Synthetases | Indole-3-acetic acid, Aspartic acid, ATP | This compound, AMP, PPi | IAA Conjugation |

Catabolism and Degradation Pathways of this compound

The formation of this compound is a significant event in the regulation of auxin homeostasis. This conjugation of IAA to aspartic acid is now largely considered an irreversible step, marking the entry of the indole (B1671886) moiety into a catabolic pathway. frontiersin.org This process is particularly induced when plants are exposed to high concentrations of exogenous auxin. frontiersin.org The conjugation to aspartate earmarks the IAA molecule for degradation, preventing its re-release into the active auxin pool under normal physiological conditions. oup.comresearchgate.net

Role as an Intermediate in Indole-3-acetic acid Catabolism

The conjugation of indole-3-acetic acid (IAA) with aspartic acid to form indole-3-acetyl-aspartic acid (IAA-Asp) is a primary route for IAA catabolism. frontiersin.org This process is not merely a mechanism for storing excess auxin but is a definitive step towards its breakdown. Evidence suggests that the formation of IAA-Asp is a precursor to further oxidative degradation. oup.comebi.ac.uk Studies have shown that in various plant species, the application of external IAA leads to an accumulation of IAA-Asp, which is then further metabolized. This indicates that IAA-Asp lies on a direct path for the irreversible breakdown of the auxin molecule.

This metabolic route is distinct from the formation of other IAA conjugates, such as those with glucose or other amino acids like alanine and leucine, which can be hydrolyzed to release free IAA. nih.gov The commitment of IAA to the aspartate conjugate pathway represents a significant control point in maintaining appropriate auxin levels within the plant.

Further Oxidation Products, e.g., Oxindole-3-acetyl-aspartic acid (OxIAAsp) and Hydroxy-Indole-3-acetyl-aspartic acid (OH-IAAsp)

Once formed, this compound can undergo further oxidation, leading to the formation of several products. The most well-documented of these are oxindole-3-acetyl-aspartic acid (OxIAAsp) and hydroxy-indole-3-acetyl-aspartic acid (OH-IAAsp). nih.gov

The conversion of IAA-Asp to OxIAAsp has been observed in a number of plant species, including Populus hybrids and Arabidopsis. oup.com In Arabidopsis, feeding experiments with high levels of IAA resulted in the accumulation of IAA-Asp, which was then oxidized to OxIAAsp. nih.gov This oxidation is a critical step in the catabolic cascade. More recent research has identified the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) as being responsible for the conversion of IAA-Asp to oxIAA-Asp in Arabidopsis. nih.govfrontiersin.org

In addition to OxIAAsp, OH-IAAsp has also been identified as a metabolite, particularly when high levels of IAA are supplied. nih.gov The formation of these oxidized derivatives from IAA-Asp underscores its role as a key intermediate in a multi-step degradation pathway. It is noteworthy that while IAA-Asp is readily oxidized, the glutamate (B1630785) conjugate (IAA-Glu) does not appear to be further metabolized under similar conditions, highlighting the specificity of the catabolic pathway for the aspartate conjugate. nih.gov

The following table summarizes key findings on the oxidation of IAA-Asp:

| Plant Species | Experimental Condition | Observed Oxidation Products | Reference |

| Populus hybrids | Application of IAA | Oxindole-3-acetyl-N-Asp | oup.com |

| Arabidopsis thaliana | Feeding with high levels of IAA | Oxindole-3-acetyl-aspartic acid (OxIAAsp), Hydroxy-Indole-3-acetyl-aspartic acid (OH-IAAsp) | nih.gov |

| Vicia faba | Endogenous metabolism | DiOx-IAA–Asp (tentatively identified) | oup.com |

| Dalbergia dolichopetala | Endogenous metabolism | DiOx-IAA–Asp (tentatively identified) | oup.com |

Enzymatic Hydrolysis to Release Indole-3-acetic acid in Plant Tissues

While the conjugation of IAA to aspartic acid is generally considered an irreversible step leading to catabolism, there is some evidence for the enzymatic hydrolysis of IAA-Asp back to free IAA in certain contexts, although this appears to be less common than its degradation. researchgate.net Some studies have reported that certain IAA-amino acid conjugates can have auxin-like activity, which is often correlated with the ability of the plant tissue to hydrolyze them and release free IAA. nih.gov

However, in the case of IAA-Asp, significant hydrolysis back to IAA in plants is not widely supported. nih.gov For instance, in Arabidopsis, mutants deficient in certain hydrolase enzymes did not show elevated levels of IAA-Asp, suggesting it is not a primary substrate for hydrolysis in that species. nih.gov

In contrast, some microorganisms have been shown to possess enzymes capable of hydrolyzing IAA-Asp. For example, an inducible indole-3-acetyl-L-aspartic acid hydrolase was partially purified from Enterobacter agglomerans. nih.gov This enzyme showed high specificity for IAA-L-Asp. nih.gov While this demonstrates the biological potential for hydrolysis, its widespread significance within plants for releasing active IAA from the aspartate conjugate remains a subject of ongoing research. It is more likely that the primary fate of IAA-Asp in plants is catabolic degradation.

Physiological and Biological Roles of Indole 3 Acetyl Dl Aspartic Acid

In Plant Development and Growth Regulation

IAA-Asp plays a multifaceted role in orchestrating plant growth and development, primarily by influencing the availability and activity of the free, active form of auxin.

Regulation of Auxin Homeostasis and Activity

The conjugation of IAA to amino acids, such as aspartic acid, is a critical mechanism for controlling auxin levels within plant tissues. nih.govnih.gov This process is carried out by the GH3 family of enzymes, which act as IAA-amido synthetases. nih.gov By converting excess IAA into IAA-Asp, plants can maintain auxin homeostasis, preventing the potentially detrimental effects of high auxin concentrations. nih.gov

While some IAA conjugates can be hydrolyzed back to free IAA, IAA-Asp is generally considered an irreversible conjugate destined for catabolism. nih.govresearchgate.net This suggests its primary role in auxin homeostasis is to remove active auxin from the pool, rather than serving as a readily available reserve. bohrium.com The levels of IAA-Asp can significantly exceed those of free IAA in certain tissues, underscoring the importance of this conjugation in managing auxin concentrations. nih.gov For instance, in Arabidopsis seedlings with overproduction of IAA, the concentration of the catabolite 2-oxindole-3-acetic acid (oxIAA) is much higher than that of IAA-Asp and IAA-glutamate. nih.gov However, overexpression of a GH3 gene can lead to a significant increase in IAA-Asp levels. nih.gov

The regulation of GH3 gene expression itself is influenced by various factors, including light and other hormones, indicating a complex network controlling the formation of IAA-Asp and, consequently, auxin activity. researchgate.net

Influence on Adventitious Root Formation

The formation of adventitious roots, which are roots that arise from non-root tissues like stems, is a process heavily dependent on auxin. While the application of auxins like indole-3-butyric acid (IBA) is known to promote adventitious rooting, the internal hormonal dynamics, including the formation of IAA-Asp, are crucial. nih.govnih.gov

Studies in pea cuttings have shown that upon application of IAA, there is a significant increase in the level of IAA-Asp, indicating active conjugation of the applied auxin. nih.gov Interestingly, higher levels of IAA-Asp have been correlated with genotypes that are difficult to root. ebi.ac.ukebi.ac.uk This suggests that the rapid conversion of free IAA to IAA-Asp might limit the availability of active auxin required for the initiation and development of adventitious roots.

In some plant species, the balance between free IAA and its conjugated forms, including IAA-Asp, appears to be a determining factor in the success of adventitious root formation. nih.gov Dynamic changes in the homeostasis of hormones, including the levels of IAA-Asp, can explain the differences in rooting performance between different genotypes. nih.gov

| Plant Species/Genotype | Observation | Reference |

|---|---|---|

| Pea (Pisum sativum) Cuttings | Application of IAA leads to a rapid increase in IAA-Asp levels. | nih.gov |

| Difficult-to-root Genotypes | Higher levels of IAA-Asp are observed compared to easy-to-root genotypes. | ebi.ac.ukebi.ac.uk |

| Prunus Rootstocks | Dynamic changes in IAA-Asp levels are linked to differences in rooting ability between genotypes. | nih.gov |

Effects on Leaf Development and Curvature

Given that IAA-Asp formation is a key mechanism for modulating the levels of free IAA, it can be inferred that the synthesis of this conjugate plays a role in establishing and maintaining the precise auxin concentrations required for normal leaf development. nih.govnih.gov Disruptions in auxin homeostasis, which could be influenced by the rate of IAA-Asp synthesis, can lead to abnormalities in leaf morphology. However, specific research directly demonstrating the impact of IAA-Asp on leaf curvature is not prominently available in the reviewed literature.

In Plant Stress Responses

IAA-Asp is increasingly recognized for its involvement in how plants respond to various environmental challenges, particularly abiotic stresses like heavy metal and salt stress. nih.govbohrium.com

Responses to Cadmium Stress

Cadmium (Cd) is a toxic heavy metal that can severely impair plant growth and development. nih.gov Plants have evolved various defense mechanisms to cope with cadmium stress, and auxin signaling appears to be part of this response.

In pea seedlings exposed to cadmium chloride (CdCl2), the presence of IAA-Asp has been shown to modulate the plant's response. nih.gov Specifically, IAA-Asp can potentiate the effect of cadmium ions on the concentration of hydrogen peroxide (H2O2), a key signaling molecule in stress responses. nih.gov Furthermore, IAA-Asp has been observed to influence the activity of antioxidant enzymes, such as catalase, in a time-dependent manner when combined with cadmium stress. bohrium.com These findings suggest that IAA-Asp is not merely a passive byproduct of auxin metabolism but an active participant in the signaling cascade triggered by cadmium stress. nih.govbohrium.com

Responses to Salt Stress

High salinity is a major abiotic stress that limits crop productivity worldwide. frontiersin.org The plant's ability to tolerate salt stress is a complex trait involving various physiological and biochemical adjustments, including hormonal regulation. mdpi.com

Similar to its role in cadmium stress, IAA-Asp has been shown to affect the response of pea seedlings to salt stress (induced by sodium chloride, NaCl). nih.gov Research has demonstrated that IAA-Asp can enhance the effect of NaCl on hydrogen peroxide levels. nih.govbohrium.com Additionally, the combination of IAA-Asp and NaCl has been found to potentiate the activity of ascorbate (B8700270) peroxidase (APX), an important antioxidant enzyme, after a certain period of exposure. nih.govbohrium.com These results indicate that IAA-Asp can specifically and directly influence the plant's physiological responses to salt stress, likely by modulating the oxidative stress signaling pathway. nih.gov

| Stress Factor | Plant Species | Observed Effect of IAA-Asp | Reference |

|---|---|---|---|

| Cadmium (CdCl2) | Pea (Pisum sativum) | Potentiates the effect of Cd2+ on H2O2 levels; affects catalase activity in combination with CdCl2. | nih.govbohrium.com |

| Salt (NaCl) | Pea (Pisum sativum) | Potentiates the effect of NaCl on H2O2 levels; potentiates ascorbate peroxidase (APX) activity in combination with NaCl. | nih.govbohrium.com |

In Plant-Pathogen Interactions

The involvement of this compound in the interplay between plants and pathogenic microorganisms represents a fascinating example of host-pathogen co-evolution. Pathogens appear to manipulate the host's own hormonal pathways to create a more favorable environment for infection and proliferation.

Promotion of Plant Disease Development

Research has demonstrated that certain fungal and bacterial pathogens can hijack the auxin metabolism of their plant hosts, leading to an accumulation of this compound (IAA-Asp). nih.govnih.gov This accumulation is not a benign byproduct of infection but an active strategy to promote disease development. nih.govnih.gov Studies involving the model plant Arabidopsis thaliana have shown that infection with pathogens like Botrytis cinerea and Pseudomonas syringae results in the transcriptional activation of host genes responsible for conjugating IAA with aspartic acid, specifically the GH3.2 gene. nih.gov This leads to an increased concentration of IAA-Asp, which in turn enhances the plant's susceptibility to these pathogens. nih.gov

To investigate the direct effect of IAA-Asp on disease progression, experiments were conducted where wild-type plants were pre-treated with IAA-Asp before being infected. These studies revealed that the application of IAA-Asp exacerbated the disease symptoms caused by both B. cinerea and P. syringae. nih.gov This finding underscores the role of this conjugated auxin in actively promoting the development of plant diseases. nih.gov

Regulation of Pathogen Virulence Genes by Conjugated Auxin

The mechanism by which this compound promotes disease extends beyond simply weakening the host. Evidence strongly suggests that this conjugated auxin directly influences the virulence of the pathogens themselves. nih.govnih.gov This regulation, however, appears to require the presence of the plant, indicating a complex interaction rather than a direct stimulation of the pathogen in isolation. nih.gov

In studies with Botrytis cinerea, the expression of certain virulence genes was significantly altered in the presence of IAA-Asp. For instance, the expression of the BcatrB gene, which is involved in pathogen virulence, was highly induced in plants pre-treated with IAA-Asp. nih.gov Similarly, the expression of another virulence factor, Xyn11A, increased in the presence of IAA-Asp during infection. nih.gov These findings indicate that IAA-Asp acts as a signal that enhances the pathogen's aggressive capabilities within the host plant. nih.gov Interestingly, the growth of the pathogens in culture media was not affected by the addition of IAA-Asp, reinforcing the idea that its virulence-promoting effects are manifested during the plant-pathogen interaction. nih.gov

| Pathogen | Virulence Gene | Effect of IAA-Asp Treatment |

| Botrytis cinerea | BcatrB | Highly induced expression |

| Botrytis cinerea | Xyn11A | Increased expression |

| Botrytis cinerea | Bcpls1 | No significant effect |

| Pseudomonas syringae | Not specified | Enhanced disease progression |

In Mammalian Systems and Human Health Research

While this compound itself is primarily studied in the context of plant biology, its parent molecule, indole-3-acetic acid (IAA), is recognized as a significant metabolite produced by the gut microbiota in mammals. nih.govtandfonline.com Research into the physiological effects of microbiota-derived IAA and its metabolites is a burgeoning field with potential implications for human health and disease. nih.govtandfonline.com

Production and Detection of Microbiota-Derived Indole-3-acetic acid and its Metabolites in Mammals

Indole-3-acetic acid in mammals is primarily a product of tryptophan metabolism by the gut microbiota. tandfonline.com Certain species of gut bacteria possess the enzymatic machinery to convert dietary tryptophan into IAA. tandfonline.comresearchgate.net This microbially-produced IAA can be absorbed into the bloodstream and distributed throughout the body, where it can exert various biological effects. tandfonline.com The detection of IAA and its derivatives in bodily fluids and tissues has become a key aspect of research aimed at understanding the gut-brain axis and the influence of the microbiome on host physiology. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can alter the levels of these metabolites, which has been linked to the pathogenesis of several diseases. tandfonline.com

Modulation of Oxidative Stress and Inflammation

A growing body of evidence suggests that indole-3-acetic acid can modulate oxidative stress and inflammation, which are key underlying processes in many chronic diseases. nih.govnih.govnih.gov Studies have shown that IAA possesses anti-inflammatory and anti-oxidative properties. nih.gov For instance, in macrophage cell lines, IAA has been shown to alleviate inflammatory responses and the generation of free radicals. nih.gov The mechanisms underlying these effects are multifaceted and may involve the induction of protective enzymes and the direct scavenging of free radicals. nih.gov The anti-inflammatory effects of IAA have been observed in various contexts, including its potential to mitigate liver inflammation. elifesciences.orgnih.gov

Role in Nonalcoholic Fatty Liver Disease

Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver, which can progress to inflammation and more severe liver damage. Research has highlighted the protective role of the gut microbiota-derived tryptophan metabolite, Indole-3-acetic acid (IAA), in mitigating NAFLD.

Studies in mouse models of high-fat diet (HFD)-induced NAFLD have demonstrated that IAA administration can alleviate liver injury. mdpi.com This protection is associated with the amelioration of insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. mdpi.com Histological examinations have confirmed that IAA treatment improves features of liver damage, including macrovesicular steatosis and hepatocellular ballooning. mdpi.com

The mechanisms behind IAA's hepatoprotective effects are multifaceted. IAA has been shown to suppress the expression of genes involved in lipogenesis (the metabolic formation of fat). mdpi.com Key genes that are downregulated by IAA treatment include Srebf1, Scd1, PPARγ, Acaca, and Gpam. mdpi.com Furthermore, IAA attenuates the hepatic inflammatory response by reducing the infiltration of macrophages and decreasing the expression of pro-inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-α (TNF-α). mdpi.com The compound also combats oxidative stress, a key factor in NAFLD progression, by reducing reactive oxygen species (ROS) and increasing antioxidant capacity in liver tissue. mdpi.com

Table 1: Effects of Indole-3-acetic acid (IAA) on High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Mice

| Parameter | Effect of High-Fat Diet (HFD) | Effect of IAA Treatment | Reference |

|---|---|---|---|

| Fasting Blood Glucose | Elevated | Alleviated | mdpi.com |

| Insulin Resistance (HOMA-IR) | Elevated | Alleviated | mdpi.com |

| Plasma Total Cholesterol & LDL-C | Elevated | Alleviated | mdpi.com |

| Hepatic Steatosis & Inflammation | Induced | Improved | mdpi.com |

| Lipogenesis Gene Expression (e.g., Srebf1, PPARγ) | Upregulated | Mitigated | mdpi.com |

| Hepatic Macrophage Infiltration | Increased | Reduced | mdpi.com |

| Hepatic Oxidative Stress (ROS) | Increased | Reduced | mdpi.com |

Potential Therapeutic Benefits in Lung Disorders (e.g., Acute Lung Injury, Pulmonary Fibrosis)

Emerging research points to the therapeutic potential of IAA in inflammatory and fibrotic lung diseases.

Acute Lung Injury (ALI): Acute lung injury and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation and disruption of the endothelial barrier in the lungs. atsjournals.org Studies have shown that IAA can protect against lipopolysaccharide (LPS)-induced lung injury. atsjournals.orgnih.gov It attenuates the disruption of the human lung microvascular endothelial cell barrier and reduces inflammatory responses. atsjournals.org The mechanism involves IAA acting as an activator of ubiquitin-specific peptidase 40 (USP40), which in turn protects against inflammation-induced vascular leakage. atsjournals.orgatsjournals.orgnih.gov By preserving the integrity of the endothelial barrier, IAA helps to prevent the alveolar edema characteristic of ALI/ARDS. atsjournals.org

Pulmonary Fibrosis (PF): Pulmonary fibrosis is a progressive and fatal lung disease marked by the scarring of lung tissue. A recent study demonstrated that IAA can alleviate bleomycin-induced pulmonary fibrosis in mice through multiple pathways. nih.gov Firstly, IAA was found to inhibit the activation of fibroblasts, the cells responsible for producing scar tissue. Secondly, it helped to alleviate the senescence (aging) of alveolar epithelial cells by modulating the PI3K/AKT and HIF-1 signaling pathways. nih.gov A third significant finding was that IAA could mitigate pulmonary fibrosis by altering the structure and composition of the lung microbiota, highlighting a novel gut-lung axis mechanism. nih.gov

Table 2: Therapeutic Actions of Indole-3-acetic acid (IAA) in Lung Disorders

| Disorder | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| Acute Lung Injury (ALI) | Activates USP40, protecting the endothelial barrier from LPS-induced damage. | Attenuates vascular leakage and inflammation. | atsjournals.orgatsjournals.orgnih.gov |

| Pulmonary Fibrosis (PF) | Inhibits fibroblast activation, alleviates alveolar epithelial cell senescence, and modulates lung microbiota. | Attenuates fibrosis and lung scarring. | nih.gov |

Potential Adjuvant Role in Cancer Therapy

The indole (B1671886) nucleus is a scaffold for many anticancer drugs, and tryptophan metabolites themselves are being investigated for their role in cancer therapy. wikipedia.org IAA has been identified as an apoptosis-inducing ligand in mammals. wikipedia.org Research from 2002 proposed that IAA, when combined with horseradish peroxidase (HRP), could be used for targeted cancer therapy. The concept is that HRP would be used to mark specific cancer cells, and the subsequent administration of IAA would lead to the generation of radical-IAA molecules that selectively kill these marked cells. wikipedia.org

The signaling pathway for IAA-induced apoptosis involves the activation of p38 mitogen-activated protein kinases and c-Jun N-terminal kinases, which leads to the activation of caspases and ultimately, programmed cell death. wikipedia.org More recently, the role of circulating IAA has been studied in patients with pancreatic ductal adenocarcinoma (PDAC), though results suggest its predictive value for chemotherapy response may differ depending on the stage of the cancer.

Involvement in Neuroinflammation (e.g., Sepsis-Associated Encephalopathy, Depression)

Tryptophan metabolites, including indoles, play a critical role in the communication between the gut and the brain and are implicated in neuroinflammatory conditions.

Neuroinflammation: Indole and its derivatives can activate the aryl hydrocarbon receptor (AhR), which has an inhibitory effect on neuroinflammation. microbialcell.commdpi.com Specifically, activation of AhR on astrocytes by tryptophan metabolites has been shown to reduce neuroinflammation in mice. microbialcell.com IAA itself has demonstrated direct anti-inflammatory and anti-oxidative properties in macrophage cell lines, mitigating the production of pro-inflammatory cytokines. nih.govnih.gov

Sepsis-Associated Encephalopathy (SAE): While direct studies on IAA are limited, research on the related tryptophan metabolite Indole-3-propionic acid (IPA) has shown promise in the context of SAE. In septic mice, the administration of IPA lowered levels of the inflammasome component NLRP3 and the inflammatory cytokine IL-1β in the brain cortex, leading to longer survival times and improved cognitive function. mdpi.com

Depression: A growing body of evidence links IAA to depression. Altered concentrations of IAA have been found in the urine and cerebrospinal fluid of patients with depression. nih.gov In animal models of chronic stress, administration of IAA was shown to have anti-depressive effects. nih.govnih.gov The treatment attenuated depression and anxiety-like behaviors, improved the function of the hypothalamus-pituitary-adrenal (HPA) axis, and enhanced the serotonin (B10506) pathway in both the brain and the gut. nih.govnih.govbiocrates.com These effects are believed to be associated with IAA's ability to modulate the gut microbiota and its metabolites. nih.gov

Effects on Metabolic Disorders, including Obesity and Diabetes

Indole compounds derived from tryptophan are increasingly recognized for their influence on metabolic health.

Diabetes and Insulin Resistance: In studies using mice on a high-fat diet, IAA administration was found to alleviate the diet-induced increase in fasting blood glucose and improve the homeostasis model assessment of insulin resistance (HOMA-IR), a marker of how well the body uses insulin. mdpi.com Similarly, the related compound Indole-3-propionic acid (IPA) has been shown to improve glucose metabolism and increase insulin sensitivity. nih.govnih.govresearchgate.net Human studies have associated higher levels of IPA with a lower risk of developing type 2 diabetes. researchgate.net

Obesity: The relationship with obesity is complex. Some studies have found that lower urinary levels of IAA are present in individuals with long-term overweight, suggesting it could be a marker of metabolic health. biocrates.com Conversely, studies on the amino acid component, aspartic acid, have found that its plasma levels are positively correlated with general adiposity and insulin resistance in some populations. researchgate.net This suggests that the balance and form of these metabolites are crucial. Research on IPA has found that its serum content is significantly lower in obese patients compared to non-obese individuals. nih.gov

Table 3: Roles of Indole Metabolites and Aspartic Acid in Metabolic Disorders

| Compound | Disorder | Observed Effect/Association | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Diabetes/Insulin Resistance | Alleviates high fasting blood glucose and insulin resistance in mice. | mdpi.com |

| Indole-3-propionic acid (IPA) | Diabetes/Insulin Resistance | Improves glucose metabolism and insulin sensitivity. | nih.govnih.gov |

| Indole-3-propionic acid (IPA) | Obesity | Serum levels are significantly lower in obese individuals. | nih.gov |

| Aspartic Acid | Obesity/Insulin Resistance | Positively correlated with adiposity and insulin resistance in some studies. | researchgate.net |

Potential Applications in Diminished Ovarian Reserve

Diminished ovarian reserve (DOR) is a condition characterized by a low number and quality of oocytes. Recent studies have explored the potential protective effects of IAA in this context. It has been noted that levels of tryptophan and its indole metabolites, including IAA, were significantly lower in the follicular fluid of infertile women with DOR compared to those with normal ovarian function.

Network pharmacology and molecular docking studies have preliminarily revealed that IAA may exert protective effects against DOR through multiple targets and pathways. The potential mechanisms involve anti-inflammatory and antioxidant effects. Key signaling pathways identified include the AGE-RAGE signaling pathway and the IL-17 signaling pathway, while key target proteins may include MMP2, TNF-α, and NF-κB. These findings provide a new research direction for understanding the molecular mechanisms by which IAA could alleviate DOR.

Interactions with Neurotransmitter Systems

Tryptophan is the essential precursor for the neurotransmitter serotonin (5-HT), and its metabolites, including IAA, are deeply involved in modulating neurotransmitter systems, primarily through the gut-brain axis. nih.govnih.gov

The metabolism of tryptophan can follow several routes: the serotonin pathway, the kynurenine (B1673888) pathway, and the indole pathway (mediated by gut microbiota). nih.gov An imbalance between these pathways can affect brain function.

Research has shown that IAA supplementation can enhance the serotonin pathway in both the brain and the gut in mouse models of depression. nih.govnih.gov Furthermore, tryptophan metabolites from the kynurenine pathway can modulate glutamatergic neurotransmission through their activity at the N-methyl-D-aspartate (NMDA) receptor and may also influence other neurotransmitters like dopamine (B1211576). frontiersin.orgfrontiersin.org The compound Indole-3-acetonitrile, a precursor to IAA, has also been studied for its connection to the serotonin and dopamine pathways. nih.gov This body of evidence indicates that indole compounds, as signaling molecules originating from the gut, can have profound effects on central neurotransmission, mood, and behavior. nih.gov

Molecular Mechanisms of Action and Signaling of Indole 3 Acetyl Dl Aspartic Acid

Allosteric Regulation of Enzyme Activity

Indole-3-acetyl-DL-aspartic acid has been identified as a significant allosteric regulator of tryptophan synthase, an essential enzyme in the biosynthesis of L-tryptophan. nih.govnih.gov Tryptophan synthase is a bienzyme complex composed of α and β subunits, which work in concert to catalyze the final two steps of tryptophan synthesis. nih.govnih.govnih.gov The allosteric regulation of this enzyme by molecules like this compound is crucial for coordinating the activities of the two subunits and ensuring the efficient channeling of the intermediate, indole (B1671886). nih.govnih.gov

Interaction with Tryptophan Synthase Alpha-Subunit as an Inhibitor

This compound acts as an inhibitor of the tryptophan synthase α-subunit. yeastgenome.orgnih.gov This subunit is responsible for the cleavage of indole-3-glycerol phosphate (B84403) into indole and glyceraldehyde-3-phosphate. nih.govdrugbank.com By binding to the active site of the α-subunit, this compound competitively inhibits the natural substrate, thereby reducing the production of indole. yeastgenome.orgnih.gov This inhibitory action highlights a key mechanism for regulating the flow of metabolites through the tryptophan biosynthetic pathway. Research has shown that the carboxylate group of this compound is positioned similarly to the phosphate group of the natural substrate, indole-3-glycerol phosphate, within the α-active site. This positioning facilitates interactions with the same active site residues that bind the natural substrate. yeastgenome.org

Interaction with Tryptophan Synthase Beta-Subunit as an Allosteric Effector

In addition to its inhibitory role at the α-subunit, this compound functions as an allosteric effector of the tryptophan synthase β-subunit. yeastgenome.orgnih.gov The β-subunit catalyzes the synthesis of L-tryptophan from indole and L-serine. nih.govdrugbank.com The binding of this compound to the α-subunit induces conformational changes that are transmitted to the β-subunit, a process known as allosteric communication. yeastgenome.org This communication is mediated in part by the closure of a loop on the α-subunit, a critical structural element for intersubunit signaling. yeastgenome.org This allosteric regulation perturbs the equilibrium of catalytic intermediates at the β-active site, specifically stabilizing the α-aminoacrylate Schiff base intermediate. nih.gov This demonstrates that the terminal phosphate group found in natural allosteric effectors is not an absolute requirement for the transmission of regulatory signals between the subunits. nih.gov

| Interaction with Tryptophan Synthase | Effect | Reference |

| Alpha-Subunit | Inhibitor | yeastgenome.orgnih.gov |

| Beta-Subunit | Allosteric Effector | yeastgenome.orgnih.gov |

Gene Expression and Regulation

The influence of indole-3-acetic acid and its conjugates extends to the regulation of gene expression, a fundamental aspect of plant development.

Transcriptional Activation of Auxin Conjugating GH3.2 Genes

The GH3 gene family encodes enzymes that conjugate amino acids to auxin, playing a crucial role in maintaining auxin homeostasis. nih.gov Specifically, Indole-3-acetic acid-amido synthetase GH3.2 catalyzes the synthesis of IAA-amino acid conjugates. uniprot.org This enzyme exhibits strong reactivity with several amino acids, including aspartic acid. uniprot.org The expression of GH3 genes is often induced by high levels of auxin as a feedback mechanism to prevent auxin over-accumulation. nih.gov Therefore, the formation of this compound is linked to the transcriptional activation of genes like GH3.2, which in turn helps to regulate the levels of free, active auxin in the plant.

Influence on TCP Genes Affecting Leaf Curvature

Changes in auxin homeostasis, such as those brought about by altered levels of IAA conjugates, can have significant effects on plant morphology. For instance, modifications in the expression of the IAMT1 gene, which alters IAA levels, can lead to dramatic leaf curvature phenotypes. nih.gov This has been linked to changes in the expression of TCP genes, which are known regulators of leaf development and shape. nih.gov The altered expression of TCP genes in response to fluctuations in auxin levels, potentially influenced by the balance of free IAA and its conjugates like this compound, demonstrates a downstream effect of auxin regulation on developmental processes. nih.gov

| Gene | Function | Regulatory Role of IAA/IAA Conjugates | Reference |

| GH3.2 | Encodes IAA-amino synthetase | Transcriptional activation in response to high auxin levels to form IAA conjugates. | nih.govuniprot.org |

| IAMT1 | Encodes IAA carboxyl methyltransferase | Converts IAA to methyl-IAA, regulating auxin homeostasis. | nih.govnih.govescholarship.org |

| TCP | Regulates leaf curvature | Expression is influenced by auxin levels, affecting leaf development. | nih.gov |

Receptor Interactions and Signaling Pathways (Mammalian Context)

This compound, a member of the indole derivative family, is implicated in significant cellular signaling processes. Its mechanisms of action involve direct receptor interactions and the modulation of complex downstream cascades that are crucial in cellular responses.

Activation of Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental stimuli and is implicated in various inflammatory disorders. nih.govnih.gov Indole derivatives, which are metabolites of tryptophan, are recognized as a class of molecules that can act as ligands for AhR. nih.gov The activation of AhR by its ligands is a key mechanism for modulating skin homeostasis and immune responses. nih.gov Research has demonstrated that various indole derivatives can induce potent AhR activation. nih.gov While traditionally associated with the metabolism of xenobiotics like dioxins, AhR is now understood to be a critical factor in health and disease, activated by a range of endogenous and exogenous ligands, including indole derivatives. nih.gov

Downstream Signaling Cascades including p38MAPK/NF-kB Pathway

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the cellular inflammatory response. uni.luresearchgate.net The p38 MAPK pathway, in particular, plays a significant role in regulating the transcriptional activity of NF-κB. nih.gov Activation of receptors like Toll-like receptors can trigger MAPK cascades and the NF-κB pathway, leading to the expression of pro-inflammatory genes. uni.luresearchgate.net

Studies have shown that p38 MAPK controls NF-κB's transcriptional power by regulating the acetylation of the p65 subunit of NF-κB, a crucial step for its optimal function. nih.gov This process is facilitated by the acetyltransferase coactivator p300, whose own activation is dependent on p38 MAPK. nih.gov Other indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivative diindolylmethane (DIM), are known to modulate the PI3K/Akt/mTOR signaling pathway, which in turn influences NF-κB signaling. nih.gov This suggests a common mechanism among indole compounds to inhibit key inflammatory pathways, positioning the p38MAPK/NF-κB axis as a critical target. nih.gov

Predicted Binding to Key Target Proteins, e.g., AKT1, MMP2, HSP90AA1, TNF-α, NF-κB

Computational models and the known biological activities of indole compounds suggest that this compound may interact with several key proteins involved in cellular signaling, proliferation, and inflammation. While direct experimental binding data for this specific molecule is not detailed in the provided search results, the functions of these proteins and their roles in pathways modulated by other indoles make them plausible targets. The prediction of such interactions is often accomplished using advanced computational methods like deep neural networks that analyze protein structure and sequence to forecast binding affinities. nih.govnih.gov

Below is a table of predicted target proteins and their primary functions.

| Target Protein | Primary Function |

| AKT1 | A serine/threonine-protein kinase that plays a key role in mediating downstream effects of PI3K, regulating processes like cell survival, growth, and proliferation. |

| MMP2 | Matrix metalloproteinase-2 is an enzyme involved in the breakdown of the extracellular matrix, crucial for processes like tissue remodeling, angiogenesis, and tumor invasion. |

| HSP90AA1 | Heat shock protein 90 alpha is a molecular chaperone that assists in the proper folding and stabilization of numerous client proteins, many of which are critical signaling kinases. |

| TNF-α | Tumor Necrosis Factor-alpha is a pro-inflammatory cytokine central to systemic inflammation and is involved in inducing the acute phase reaction. Its expression can be regulated by the p38 MAPK pathway. uni.lu |

| NF-κB | Nuclear Factor-kappa B is a transcription factor complex that controls the expression of genes involved in inflammation, immunity, and cell survival. It is a known target of indole compounds. nih.gov |

The rationale for these predictions stems from the established roles of these proteins in pathways affected by indole derivatives. For instance, since indole compounds are known to inhibit NF-κB signaling, both NF-κB itself and its upstream regulator AKT1 are logical predicted targets. nih.gov Similarly, the regulation of TNF-α production by the p38 MAPK pathway makes it a plausible downstream protein affected by compounds influencing this cascade. uni.lu

Conformational Analysis and Stereochemical Properties Affecting Biological Activity

This compound is a racemic mixture, meaning it contains both the D- and L-stereoisomers of N-(indole-3-acetyl)-aspartic acid. nih.gov This is distinct from N-(indole-3-acetyl)-L-aspartic acid, which consists solely of the L-isomer. nih.gov The stereochemistry of a molecule is critical to its biological activity because interactions with enzymes and receptors are highly specific, akin to a lock and key mechanism.

The spatial arrangement of atoms in the L-isomer versus the D-isomer can lead to significant differences in binding affinity and efficacy at a target protein. One isomer may fit perfectly into a receptor's binding site and elicit a strong biological response, while the other may bind weakly or not at all. Indole-3-acetyl-L-aspartic acid is described as an N-acyl-L-aspartic acid and is known as a plant metabolite. nih.govebi.ac.uk The DL-form is also recognized as an indole derivative. chemicalbook.com The presence of these distinct stereochemical forms implies that their biological effects in mammalian systems could differ, with one form potentially being more active or having a different mode of action than the other.

Regulation of Indole 3 Acetyl Dl Aspartic Acid Homeostasis

Interplay with Free Indole-3-acetic acid Levels in Plants

The biologically active form of auxin is generally considered to be free Indole-3-acetic acid (IAA). nih.gov The conjugation of IAA to amino acids, forming compounds like IAA-Asp, is a primary method plants use to control the levels of this active pool. nih.gov In Arabidopsis thaliana, it is estimated that free IAA constitutes only about 1% of the total IAA pool in seedlings, with amide-linked conjugates, including IAA-Asp, making up the vast majority at approximately 90%. researchgate.net

IAA-amino acid conjugates are broadly classified into two groups: storage conjugates and catabolism conjugates. nih.gov Storage forms, such as IAA-Alanine and IAA-Leucine, can be hydrolyzed by plant enzymes to release free, active IAA. nih.gov In contrast, IAA-Asp and IAA-Glutamate are considered catabolism conjugates. nih.gov They are not typically substrates for the amidohydrolases that would reverse the conjugation, meaning they are not readily converted back to free IAA. nih.gov This makes the formation of IAA-Asp a largely irreversible step aimed at inactivating IAA rather than storing it for future use. nih.govfrontiersin.org

Despite their prevalence in the total conjugate pool, the steady-state levels of IAA-Asp and IAA-Glutamate under normal growth conditions are relatively low, suggesting they are either transient or specifically localized metabolites within the plant. researchgate.netnih.gov Research on Arabidopsis seedlings found that these two conjugates combined represented only about 3% of the total conjugate pool. researchgate.net This dynamic interplay ensures that the level of free, active IAA is tightly controlled, as both excessive and deficient levels of the hormone can impair developmental processes like leaf expansion. nih.gov

| Compound | Concentration (ng/g fresh weight) | Percentage of Total IAA Pool (Approximate) |

|---|---|---|

| Free Indole-3-acetic acid (IAA) | - | ~1% researchgate.net |

| Indole-3-acetyl-aspartic acid (IAA-Asp) | 17.4 +/- 4.6 researchgate.net | ~3% (combined) researchgate.net |

| Indole-3-acetyl-glutamic acid (IAA-Glu) | 3.5 +/- 1.6 researchgate.net | |

| Total Amide-Linked Conjugates | - | ~90% researchgate.net |

| Total IAA (Free + Conjugated) | 1,200 +/- 178 researchgate.net | 100% |

Role in Auxin Transport and Storage

Auxin conjugates are integral to the biochemical system that manages IAA homeostasis, which includes functions related to storage, transport, and compartmentalization. nih.gov The formation of conjugates can be seen as a method for storing IAA; however, the nature of the conjugate determines its fate and function. nih.gov Because IAA-Asp is a catabolic conjugate resistant to hydrolysis, its role is less about serving as a readily available "storage" reserve for active IAA and more about functioning as an inactivated form that can be compartmentalized or targeted for degradation. nih.govnih.gov This process effectively removes excess IAA from the active pool. nih.gov

The chemical properties of conjugates influence their transport. Unlike nonpolar conjugates such as methyl-IAA (MeIAA), amino acid conjugates like IAA-Asp are charged and more polar, which affects their movement across cell membranes. nih.gov Studies have shown that certain conjugates play a role in the long-distance distribution of auxin. For instance, indole-3-acetyl-myo-inositol, when supplied to the endosperm of maize seedlings, was found to provide both free and conjugated IAA to the shoot, demonstrating that conjugates are involved in delivering auxin to different plant tissues. science.gov

Mechanisms of Protection from Enzymatic Degradation

One of the key roles attributed to IAA conjugation is the protection of the hormone from peroxidative degradation. nih.gov By converting free IAA into a conjugate like IAA-Asp, the plant effectively shields the indole (B1671886) ring from oxidative enzymes that would otherwise break it down. nih.gov This inactivation is a crucial homeostatic mechanism. nih.gov

Furthermore, IAA-Asp itself is resistant to certain enzymatic processes. It is not a suitable substrate for the plant amidohydrolases that cleave the bond between IAA and amino acids in storage conjugates. nih.gov This resistance to hydrolysis ensures that once IAA is conjugated to aspartic acid, it remains in an inactive state, preventing its re-entry into the active auxin pool. This makes the formation of IAA-Asp a stable and committed step towards auxin inactivation and eventual catabolism. nih.govfrontiersin.org

Homeostatic Control Mechanisms of Auxin Pool Size

The maintenance of an appropriate auxin pool size is vital for normal plant function. nih.gov This homeostatic control is achieved through a precise balance of de novo IAA biosynthesis, transport, degradation, and the reversible or irreversible conjugation of IAA. nih.govnih.gov The conjugation of IAA with amino acids, catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, is a central part of this regulatory network. nih.govfrontiersin.org

The formation of IAA-Asp serves as a mechanism to detoxify and inactivate excess free IAA. nih.gov When levels of free IAA rise above an optimal threshold, the activity of GH3 enzymes can increase, leading to greater production of IAA-amino acid conjugates. nih.gov This prevents the potentially disruptive effects of supraoptimal auxin concentrations. The entire auxin pool, consisting of free auxin, various precursors, and a diverse array of conjugates, works in concert to buffer the level of active hormone, ensuring developmental stability and responsiveness. nih.gov

Influence of Exogenous Auxin Application on Endogenous Conjugate Levels

The application of external auxins to plant tissues provides clear evidence for the role of conjugation in auxin homeostasis. Studies have consistently shown that when plants are treated with IAA, they rapidly convert a significant portion of it into amino acid conjugates. nih.govnih.gov

In a study using pea (Pisum sativum) cuttings, the application of exogenous IAA led to an initial sharp increase in internal free IAA levels, which then quickly decreased. nih.gov This decrease was mirrored by a significant and rapid increase in the concentration of IAA-Asp, indicating that conjugation with aspartic acid is a predominant metabolic pathway for managing the excess IAA. nih.gov Similarly, treating carrot (Daucus carota) hypocotyl cultures with a labeled form of IAA resulted in its rapid metabolism into inactive conjugates. nih.gov The application of another auxin, Indole-3-butyric acid (IBA), to pea cuttings also led to elevated levels of not only IBA and free IAA but also IAA-Asp. nih.gov These findings underscore that conjugation is a primary and swift response to buffer against high levels of auxin, whether endogenous or externally supplied.

| Treatment | Observed Effect on Endogenous Compound Levels | Reference |

|---|---|---|

| Exogenous Indole-3-acetic acid (IAA) | Initial increase in tissue IAA levels, followed by a rapid decrease. Significant increase in the level of Indole-3-acetyl-aspartic acid (IAA-Asp). | nih.gov |

| Exogenous Indole-3-butyric acid (IBA) | Increase in the levels of IBA, IAA, and IAA-Asp. The IBA level remained high, while the IAA level returned to control levels more quickly. | nih.gov |

Analytical Methodologies for Research on Indole 3 Acetyl Dl Aspartic Acid

Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of Indole-3-acetyl-DL-aspartic acid, enabling its separation from a complex matrix of other plant compounds.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from plant extracts. nih.govnih.govresearchgate.net The most commonly employed method utilizes a reversed-phase C18 column. researchgate.netnih.gov On this type of column, this compound can be effectively resolved using a mobile phase typically consisting of methanol (B129727) or acetonitrile (B52724) in an aqueous solution containing a small percentage of acetic acid to control pH. researchgate.netmdpi.com

For instance, a gradient elution program can be optimized for the separation of various indole (B1671886) compounds, including IAA conjugates. researchgate.net One study detailed a preparative HPLC system using a linear gradient from 5% methanol with 1% acetic acid to 90% methanol with 1% acetic acid over 45 minutes to fractionate plant extracts. nih.gov Another approach involved a multistep linear gradient of methanol, double-distilled water, and 4.5% acetic acid over 45 minutes. mdpi.com The retention time for this compound is a key identifier, with one study reporting a retention time of approximately 9 minutes under their specific conditions. nih.gov

Detection in HPLC systems can be achieved through various means. UV detectors are commonly used as indole metabolites absorb UV light. researchgate.net However, for enhanced sensitivity and specificity, fluorescence detectors (FLD) and electrochemical detectors (ECD) are often preferred. researchgate.netresearchgate.net The identity of the isolated compound can be further confirmed by comparing its chromatographic performance with that of an authentic standard. nih.govnih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netnih.gov |

| Mobile Phase | Methanol/Acetonitrile and water with acetic acid | researchgate.netmdpi.com |

| Gradient Example | 5% to 90% methanol with 1% acetic acid over 45 min | nih.gov |

| Detection | UV, Fluorescence (FLD), Electrochemical (ECD) | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly accurate method for the identification and quantification of this compound, particularly after appropriate derivatization. researchgate.netnih.gov Due to the low volatility of IAA and its conjugates, a derivatization step, such as methylation, is necessary to make them amenable to GC analysis. nih.gov This process involves converting the acidic compounds into their more volatile methyl esters. nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

For quantification, isotope dilution analysis is the gold standard. nih.govnih.govresearchgate.net This involves adding a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]IAA-Asp, to the sample prior to extraction and analysis. nih.gov By comparing the peak areas of the endogenous compound and the labeled internal standard, precise and accurate quantification can be achieved. researchgate.net For instance, diagnostic ions for methylated IAA and its ¹³C₆-labeled counterpart have been identified as m/z 202 and 208, respectively. researchgate.net GC-MS has been successfully used to identify and quantify Indole-3-acetyl-L-aspartate in seeds of Glycine max (soybean). nih.govnih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural characterization and quantification of this compound, providing detailed information about its molecular structure and functional groups.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS), often coupled with a chromatographic separation method like HPLC (LC-MS), is a highly sensitive and specific technique for the identification and quantification of this compound. nih.govnih.govresearchgate.net Electrospray ionization (ESI) is a common ionization method used in LC-MS for the analysis of polar molecules like IAA conjugates. nih.govtandfonline.com

In the positive ion mode, this compound and other IAA-amino acid conjugates typically form protonated molecules [M+H]⁺. tandfonline.com Tandem mass spectrometry (MS/MS) is then used for further structural confirmation. This involves selecting the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation, which breaks it into characteristic product ions. For many IAA conjugates, a common and intense fragment ion at m/z 130 is observed, which corresponds to the indole moiety. nih.govtandfonline.com

LC-MS/MS methods have been developed for the direct quantification of IAA metabolites, including this compound, in plant tissues with high accuracy and precision. nih.gov These methods can achieve very low detection limits, in the range of 0.02 to 0.1 pmol, allowing for the analysis of small amounts of plant material (50-100 mg). nih.gov The accuracy and precision of these methods are generally better than 10% for standards near the detection limit. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive mode | nih.govtandfonline.com |

| Precursor Ion [M+H]⁺ | m/z 291 | tandfonline.com |

| Major Fragment Ion | m/z 130 (indole moiety) | nih.govtandfonline.com |

| Detection Limit | 0.02 - 0.1 pmol | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of organic molecules, including this compound. While specific NMR data for this compound is not extensively detailed in the provided context, the principles of NMR analysis of related compounds like indole-3-acetic acid (IAA) and N-acetyl-L-aspartic acid (NAA) can be inferred.

¹H NMR (proton NMR) provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the indole ring, the methylene (B1212753) bridge (-CH₂-), and the aspartic acid moiety. researchgate.netresearchgate.net For example, the protons of the indole ring typically appear in the aromatic region of the spectrum (around 7-8 ppm), while the methylene protons would be expected at a higher field. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For instance, the carbonyl carbons of the amide and carboxylic acid groups would appear at the downfield end of the spectrum. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Based on the structure of the molecule and FTIR data for related compounds, the following characteristic peaks would be expected:

N-H stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the indole ring. plantarchives.orgijsrp.orgresearchgate.net

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H groups of the carboxylic acids. researchgate.net

C=O stretch: Strong absorption peaks around 1700-1740 cm⁻¹ for the carboxylic acid carbonyl groups and around 1650 cm⁻¹ for the amide carbonyl group. plantarchives.orgijsrp.org

Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹ corresponding to the carbon-carbon double bonds within the indole ring.

C-N stretch: Absorption bands in the 1200-1350 cm⁻¹ region.

Aromatic C-H bending: Bands below 900 cm⁻¹ that are characteristic of the substitution pattern of the aromatic ring.

By comparing the FTIR spectrum of an unknown sample to that of a standard or by analyzing the presence of these characteristic functional group frequencies, FTIR can contribute to the confirmation of the identity of this compound. ijsrp.org

X-ray Crystallography for Molecular Structure Determination

Despite the absence of a direct crystal structure for this compound, valuable structural insights can be inferred from related compounds and the enzymes with which it interacts. For instance, the crystal structure of the auxin-conjugating enzyme Gretchen Hagen3-1 (GH3-1) from grapevine, in complex with an inhibitor that mimics the adenylated intermediate of the indole-3-acetic acid (IAA) conjugation reaction, has been determined. nih.govnih.gov This provides a model for how IAA and, by extension, its amino acid conjugates, bind within the active site of such enzymes. nih.govnih.gov

Furthermore, the structures of other auxin-amino acid conjugate hydrolases, such as AtILL2 from Arabidopsis thaliana, have been crystallized, shedding light on the active site and the amino acid residues critical for substrate specificity. oup.com Computational modeling, based on the known structures of these enzymes and other auxin conjugates like indole-3-acetylglycine, can provide a theoretical 3D conformation of this compound. These models, while not a substitute for experimental crystallographic data, offer a working hypothesis for the molecule's spatial arrangement. The PubChem database, for example, provides a computed 3D conformer of N-(3-Indolylacetyl)-DL-aspartic acid. nih.gov

Table 1: Computed Structural Properties of N-(3-Indolylacetyl)-DL-aspartic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₅ | PubChem nih.gov |

| Molecular Weight | 290.27 g/mol | PubChem nih.gov |

| XLogP3 | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 290.09027155 Da | PubChem nih.gov |

| Topological Polar Surface Area | 119 Ų | PubChem nih.gov |

This data is based on computational models and not experimental X-ray crystallography.

Isotope Dilution Analysis using Labeled Compounds

Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise method for the quantitative analysis of plant hormones, including this compound. researchgate.netyoutube.com This technique involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte (the internal standard) to the sample at an early stage of the extraction and purification process. researchgate.netyoutube.com The ratio of the endogenous (unlabeled) compound to the added (labeled) internal standard is measured by mass spectrometry. This ratio remains constant throughout the purification steps, correcting for any losses that may occur and thereby enabling highly accurate quantification. researchgate.net

The use of stable isotope-labeled standards is well-established in the field of plant hormone analysis, with many such compounds being commercially available. nih.gov For the analysis of this compound, isotopically labeled precursors or the conjugate itself can be utilized. For example, a study on seeds of Glycine max L. (soybean) employed [¹⁴C]IAAsp as an internal standard for isotope dilution analysis, which revealed that this conjugate constituted a significant portion of the total indoleacetic acid content in the seed. nih.gov

The general workflow for isotope dilution analysis of this compound involves:

Homogenization of the plant tissue in a suitable extraction solvent, often a mixture of methanol and water.

The addition of a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or a labeled IAA-aspartate).

Purification of the extract to remove interfering substances. This can involve techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Analysis by mass spectrometry, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to determine the ratio of the unlabeled to the labeled analyte. researchgate.netyoutube.com

Table 2: Examples of Isotope Dilution Analysis for Auxin Conjugates in Plant Tissues

| Plant Species | Analyte(s) | Labeled Standard Used | Key Finding | Reference |

| Glycine max L. (Soybean) | Indole-3-acetyl-l-aspartate (IAAsp) | [¹⁴C]IAAsp | IAAsp accounted for half of the total indoleacetic acid in the seed, with a concentration of 10 μmol/kg. | nih.gov |

| Oryza sativa (Rice) | IAA and six IAA-amino acid conjugates including IAA-Asp | Not specified, but method described for quantification | A method was developed for the sensitive quantification of IAA and its amino acid conjugates in various rice tissues. | nih.gov |

| Lotus japonicus | Seven plant hormones including auxins | Stable isotope-labeled phytohormones | The standard addition method was shown to be a viable alternative to isotope dilution for quantification when labeled standards are unavailable. | nih.gov |